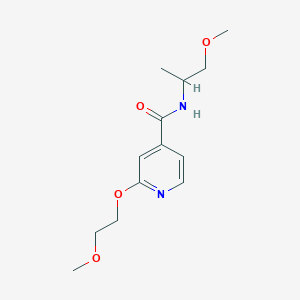![molecular formula C10H12N4O2 B2501997 2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid CAS No. 1006464-37-4](/img/structure/B2501997.png)
2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid” is a research chemical . Pyrazole, the core structure of this compound, is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .
Molecular Structure Analysis
The pyrazole core structure consists of a five-membered ring with two nitrogen atoms and three carbon atoms . The IR stretching frequencies for υ (O–H) at 3,441 cm −1 and υ (C = O) at 1,769 cm −1 support the presence of an acetic acid backbone in the ligand .Scientific Research Applications
Synthesis of Explosive Cocrystals
The compound can be used in the synthesis of explosive cocrystals. The reaction of 3,4-dinitropyrazole, 5-nitrotetrazole, or 4-nitro-1,2,3-triazole with 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl (dmp) groups results in energetic cocrystals . These cocrystals are stabilized by hydrogen-bonding between the dmp group and the N-H of the energetic heterocycles .
Development of New Cocrystalline Energetic Materials
The calculated energetic performance of the new cocrystals approaches that of 2,4,6-trinitrotoluene. These materials will aid in the rational design of new cocrystalline energetic materials .
Applications in Nonlinear Optics
1,2,4,5-Tetrazines, which can be substituted with 3,5-dimethylpyrazolyl groups, have unique photochemical and electrochemical properties. This makes them useful in nonlinear optics .
Applications in Organic Photovoltaics
The unique optical and electronic properties of 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl groups make them useful in organic photovoltaics .
Use in Optical Phototriggers, Switches, and Sensors
The unique properties of 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl groups also make them useful in optical phototriggers, switches, and sensors .
Use in Inverse Electron Demand Diels-Alder Reactions
1,2,4,5-Tetrazines substituted with 3,5-dimethylpyrazolyl groups can be used in inverse electron demand Diels-Alder reactions .
Use in Supramolecular Chemistry
The unique properties of 1,2,4,5-tetrazines substituted with 3,5-dimethylpyrazolyl groups make them useful in supramolecular chemistry .
Use in Organic Catalysis
1,2,4,5-Tetrazines substituted with 3,5-dimethylpyrazolyl groups can be used in organic catalysis .
Future Directions
Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The future research may focus on exploring these applications for “2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid” and other pyrazole derivatives.
properties
IUPAC Name |
2-[3-(1,3-dimethylpyrazol-4-yl)pyrazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O2/c1-7-8(5-13(2)11-7)9-3-4-14(12-9)6-10(15)16/h3-5H,6H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GASOXLGVGBVWMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,3-Dimethylpyrazol-4-yl)pyrazolyl]acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2501918.png)


![3-Methyl-8-(prop-2-en-1-yloxy)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B2501924.png)
![2-((5H-pyrimido[5,4-b]indol-4-yl)thio)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2501925.png)
![Racemic-(3S,3aS,6aS)-tert-butyl 3-(2-hydroxyethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B2501928.png)
![(2-Chloro-5-nitrophenyl)(4-(4-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2501929.png)
![2-((1-(3-(Ethoxycarbonyl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dioxopyrrolidin-3-yl)thio)benzoic acid](/img/structure/B2501931.png)



![5-isopropyl-3-[4-(trifluoromethyl)-2-pyridinyl]-1,3,4-oxadiazol-2(3H)-one](/img/structure/B2501935.png)
